1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No.: 1492520-17-8
Cat. No.: VC3072037
Molecular Formula: C10H8FN3O
Molecular Weight: 205.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1492520-17-8 |
|---|---|
| Molecular Formula | C10H8FN3O |
| Molecular Weight | 205.19 g/mol |
| IUPAC Name | 1-(4-fluoro-2-methylphenyl)triazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C10H8FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 |
| Standard InChI Key | KGXWEBCCECGXFL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)N2C=C(N=N2)C=O |
| Canonical SMILES | CC1=C(C=CC(=C1)F)N2C=C(N=N2)C=O |
Introduction
Chemical Structure and Properties
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde consists of a 1,2,3-triazole ring with a carbaldehyde group at position 4 and a 4-fluoro-2-methylphenyl substituent at position 1. The compound is characterized by its unique five-membered heterocyclic structure containing three nitrogen atoms.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 1492520-17-8 |
| Molecular Formula | C₁₀H₈FN₃O |
| Molecular Weight | 205.19 g/mol |
| IUPAC Name | 1-(4-fluoro-2-methylphenyl)triazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C10H8FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 |
| Standard InChIKey | KGXWEBCCECGXFL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)N2C=C(N=N2)C=O |
Physical Properties
The physical properties of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be inferred from similar triazole derivatives. The compound is expected to be a crystalline solid at room temperature with a relatively high melting point due to its aromatic character and hydrogen bonding capabilities. The presence of the fluorine atom contributes to the compound's lipophilicity, potentially affecting its solubility in organic solvents and interaction with biological systems.
Synthesis Methods
The synthesis of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically follows established protocols for 1,2,3-triazole derivatives, with specific modifications to accommodate the fluoro and methyl substituents on the phenyl ring.
Click Chemistry Approach
The most common method for synthesizing 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a prime example of click chemistry. This reaction typically proceeds in two main steps:
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Formation of the azide intermediate from 4-fluoro-2-methylaniline
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Cycloaddition with an alkyne followed by oxidation to introduce the carbaldehyde group
The synthetic route can be represented as follows:
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Diazotization of 4-fluoro-2-methylaniline followed by reaction with sodium azide to form the aryl azide
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Copper-catalyzed cycloaddition of the aryl azide with an appropriate alkyne
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Oxidation of the resulting triazole to introduce the carbaldehyde functionality at position 4
Alternative Synthesis Methods
An alternative approach involves the direct reaction of 4-fluoro-2-methylphenylhydrazine with formylacetylene equivalents under appropriate conditions . This method may offer advantages in terms of reaction conditions and yield, depending on the availability of starting materials.
Structural Characterization
Spectroscopic Data
Spectroscopic characterization of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde and similar compounds provides valuable information about their structural features . Based on related compounds, the following spectroscopic properties are expected:
NMR Spectroscopy
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Triazole C-H | 8.2-8.4 | 121-123 |
| Aldehyde C-H | 10.0-10.2 | 184-186 |
| Aromatic protons | 7.0-7.6 | 115-135 |
| Methyl group | 2.2-2.4 | 18-20 |
The fluorine atom in the para position of the phenyl ring is expected to produce characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum due to ¹⁹F-¹H coupling .
IR Spectroscopy
Key IR absorption bands expected for 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde include:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O stretching (aldehyde) | 1680-1700 |
| C=N stretching (triazole) | 1600-1650 |
| C-F stretching | 1000-1400 |
| Aromatic C-H stretching | 3000-3100 |
Applications
Synthetic Intermediate
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde serves as a valuable synthetic intermediate in the preparation of more complex molecules, particularly in pharmaceutical chemistry . The aldehyde functionality provides a reactive site for further derivatization through various transformations:
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Condensation reactions with amines to form imines
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Wittig reactions to form olefins
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Reduction to alcohols
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Oxidation to carboxylic acids
Medicinal Chemistry
Triazole derivatives similar to 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have demonstrated significant potential in medicinal chemistry . The triazole scaffold is present in various pharmaceutical compounds with diverse biological activities, including:
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Antimicrobial agents
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Antifungal compounds
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Anticancer drugs
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Anti-inflammatory agents
The presence of fluorine in the phenyl ring can enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties of derivatives synthesized from this compound .
Biological Activities
Structure-Activity Relationships
Structure-activity relationship studies on related compounds suggest that the nature and position of substituents on the phenyl ring significantly influence biological activity . The 4-fluoro-2-methyl substitution pattern in 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde may confer specific properties that distinguish it from other triazole derivatives:
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The fluorine atom at position 4 can enhance metabolic stability and membrane permeability
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The methyl group at position 2 may influence the conformation of the molecule and its interaction with target proteins
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The carbaldehyde group provides a site for further functionalization to optimize biological activity
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have been reported in the literature, differing in the substitution pattern on the phenyl ring :
| Compound | Structural Difference | CAS Number |
|---|---|---|
| 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Lacks methyl group at position 2 | 578703-90-9 |
| 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Fluorine at position 2 instead of 4 | 1532102-70-7 |
| 1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | Chlorine instead of fluorine at position 4 | 1490191-17-7 |
| 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | Lacks fluorine at position 4 | 1325724-91-1 |
| 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | Methyl at position 4 instead of fluorine | 113934-25-1 |
These structural differences can significantly affect the chemical reactivity, physical properties, and biological activities of these compounds .
Reactivity Comparisons
The reactivity of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with its structural analogs to understand the influence of substituents on chemical behavior :
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The electron-withdrawing effect of the fluorine atom may enhance the electrophilicity of the aldehyde group
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The methyl group at position 2 can provide steric hindrance, potentially affecting reaction rates and selectivity
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The combination of fluoro and methyl substituents creates a unique electronic environment that distinguishes this compound from its analogs
Future Research Directions
Unexplored Applications
Several potential applications of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde remain unexplored and warrant further investigation:
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Use as a ligand in coordination chemistry
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Application in materials science for the development of functional materials
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Exploration of photophysical properties for potential use in sensing applications
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